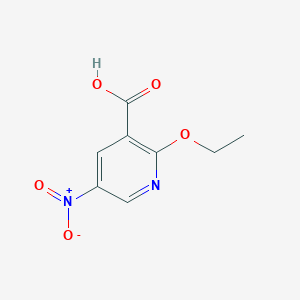

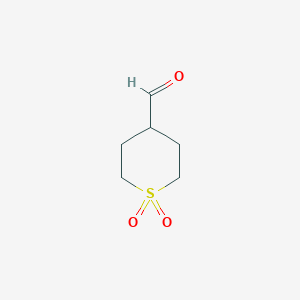

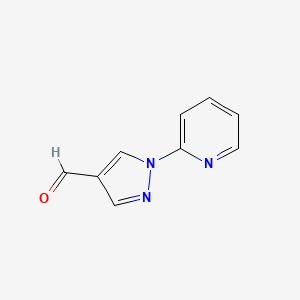

1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential biomedical applications . The pyrazolo[3,4-b]pyridine core can exist in two tautomeric forms, namely the 1H- and 2H-isomers, and can be substituted at various positions to yield a wide range of derivatives .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, has been achieved through various methods. One approach involves a microwave-assisted one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones in aqueous media catalyzed by InCl3 . Another method includes the Vilsmeier–Haack reaction to synthesize 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which can be further reacted to obtain chalcone analogues . Additionally, a Sonogashira-type cross-coupling reaction has been used to synthesize 2H-pyrazolo[4,3-c]pyridines, a closely related structure, from 1H-pyrazol-3-yl trifluoromethanesulfonates .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied through various techniques, including X-ray single crystal diffraction. These studies have revealed that the compounds can form different geometries, such as tetrahedral, octahedral, and complex sheet structures, depending on the substituents and the metal centers in the case of metal complexes . The supramolecular interactions, including hydrogen bonding and weak molecular interactions, play a significant role in the crystalline architectures of these compounds .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can undergo various chemical reactions to yield a plethora of compounds with potential biological activities. For instance, the reaction of pyrazolo[3,4-b]pyridine-5-carbaldehydes with acetophenones and hydrazine hydrate can afford chalcone analogues and dipyrazolopyridines, respectively . Furthermore, the Friedlander condensation of a pyrazolo[3,4-b]pyridine synthon with reactive methylenes has been performed to achieve tricyclic, tetracyclic, and pentacyclic N-heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by the substituents present on the core structure. The absorption and emission spectra of these compounds depend on the substituents at specific positions on the pyridine ring, which can affect their photophysical properties . The solubility of these compounds can also be modified, as seen in the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which is a water-soluble aldehyde with potential as an intermediate for anticancer drugs .

Applications De Recherche Scientifique

Synthesis and Characterization

- 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde has been utilized in the synthesis of various novel compounds. For instance, it has been reacted with chitosan to form Schiff bases, characterized through spectral analyses such as FTIR and NMR, and evaluated for antimicrobial activity (Hamed et al., 2020).

Antimicrobial Activity

- Schiff bases derived from this compound have been tested against a range of bacteria and fungi. These studies have demonstrated that the antimicrobial activity of these bases is dependent on the type of Schiff base moiety created (Hamed et al., 2020).

Anti-mitotic Activity

- In the realm of cancer research, derivatives of this compound have been synthesized and shown to exhibit anti-mitotic activity. They have demonstrated cytotoxic effects on cancer cell lines and induced apoptosis through mechanisms like caspase activation and PARP-1 fragmentation (Milišiūnaitė et al., 2018).

Synthetic Routes and Novel Derivatives

- This compound has also been a key starting material in the synthesis of various novel chemical structures, such as pyrazolinone and pyrazole derivatives. These syntheses have involved reactions with different reagents, leading to diverse and potentially biologically active compounds (Aly et al., 2004).

Photophysical Properties

- In photophysical studies, derivatives of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde have been synthesized and their absorption and emission properties have been analyzed. These studies are significant in the field of fluorescent materials and sensors (Patil et al., 2010).

Catalytic Applications

- The compound has been used as a precursor in catalytic reactions, such as Sonogashira-type cross-coupling reactions, to yield various pyrazole derivatives. These reactions are crucial in the synthesis of complex organic compounds with potentialapplications in drug discovery and material science (Vilkauskaitė et al., 2011).

Structural and Molecular Design

- Its derivatives have been utilized in molecular design, particularly in forming complex structures such as oxaselenolanes. This highlights its role in the synthesis of novel compounds with unique structural features, which can be crucial for the development of new materials or pharmaceuticals (Papernaya et al., 2015).

Anticancer Activity

- Some derivatives have been evaluated for their anticancer properties. This includes the synthesis of specific pyrazole-based heterocycles and their subsequent assessment in terms of cytotoxicity against various cancer cell lines, showing the potential of this compound in cancer research (Alam et al., 2017).

Calcium Channel Antagonist Activity

- Research has also explored its use in the synthesis of novel 1,4-dihydropyridine derivatives, which have been evaluated for calcium channel blocking activity. This points to its potential application in cardiovascular drug development (Shahrisa et al., 2012).

Propriétés

IUPAC Name |

1-pyridin-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTKXJUKCIXCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640909 | |

| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |

CAS RN |

896717-66-1 | |

| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different reaction pathways observed for 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and its phenyl analog with cyclohexylamine?

A1: Research has shown that 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde undergoes nucleophilic substitution when reacted with cyclohexylamine. This results in the formation of 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde []. Interestingly, substituting the pyridin-2-yl group with a phenyl group leads to a different reaction pathway. In this case, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes condensation followed by hydrolysis, yielding (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one []. This difference highlights the influence of the aryl substituent on the reactivity of this class of compounds.

Q2: How does the molecular structure of the products from these reactions influence their intermolecular interactions?

A2: The product of the reaction between 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and cyclohexylamine, 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, exhibits intramolecular N-H...N hydrogen bonding and forms sheets stabilized by C-H...O hydrogen bonds []. On the other hand, (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the product from the reaction with the phenyl analog, forms centrosymmetric dimers through a combination of R2(2)(4) and S(6) hydrogen bonding motifs []. This comparison demonstrates how subtle changes in molecular structure can drastically alter intermolecular interactions and crystal packing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[indoline-3,3'-piperidin]-2-one hydrochloride](/img/structure/B1323208.png)